molecular formula C17H14F2N2OS B2544359 N-(2,4-difluorophenyl)-2-(1-methylindol-3-yl)sulfanylacetamide CAS No. 851411-83-1

N-(2,4-difluorophenyl)-2-(1-methylindol-3-yl)sulfanylacetamide

Cat. No. B2544359
M. Wt: 332.37
InChI Key: TUFJYPXIGFKXJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfanyl acetamide derivatives typically involves multi-step reactions starting with the preparation of an appropriate thione or thiol precursor, followed by alkylation or acylation reactions to introduce the acetamide moiety. For example, the synthesis of 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide involves S-alkylation of a 1,3,4-oxadiazole-2(3H)-thione with a chloroacetamide derivative . Similarly, other papers describe the synthesis of related compounds through esterification, hydrazide formation, and subsequent cyclization to form the 1,3,4-oxadiazole ring, followed by thiol alkylation .

Molecular Structure Analysis

The molecular structure of sulfanyl acetamide derivatives is characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry. These methods provide information about the functional groups present, the substitution pattern on the core structure, and the overall molecular framework . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of sulfanyl acetamide derivatives is influenced by the presence of the sulfanyl group and the acetamide moiety. These functional groups can participate in various chemical reactions, such as nucleophilic substitution, which is often used to introduce different substituents and modify the compound's biological activity . The reactivity is also affected by the electronic properties of the substituents attached to the core structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfanyl acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents can significantly influence these properties. For instance, the introduction of electronegative fluorine atoms in the compound "N-(2,4-difluorophenyl)-2-(1-methylindol-3-yl)sulfanylacetamide" would likely affect its polarity and hydrogen bonding capability, which in turn could impact its solubility and bioavailability.

The papers provided do not directly discuss the physical and chemical properties of the specific compound , but they do provide general insights into the properties of similar sulfanyl acetamide derivatives. These compounds exhibit varying degrees of biological activity, which is often correlated with their chemical structure and physical properties .

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(1-methylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2OS/c1-21-9-16(12-4-2-3-5-15(12)21)23-10-17(22)20-14-7-6-11(18)8-13(14)19/h2-9H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFJYPXIGFKXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-(1-methylindol-3-yl)sulfanylacetamide

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